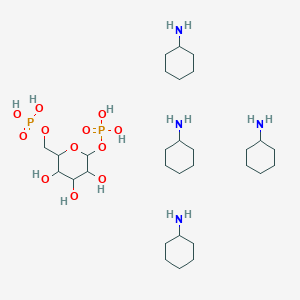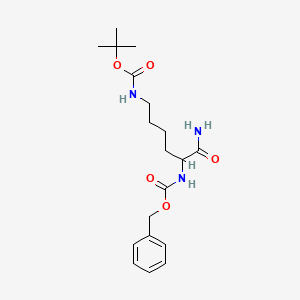![molecular formula C23H24O11 B13391115 Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cirsimarin is a naturally occurring flavonoid compound found in various plants such as Cirsium japonicum, Scoparia dulcis, and Microtea debilis. It is known for its potent antilipogenic, antioxidant, and anti-inflammatory properties . Cirsimarin has been studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cirsimarin can be extracted from plant sources using optimized extraction conditions. The extraction process involves using a solvent such as 70% ethanol, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The extracted flavonoids, including cirsimarin, are then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of cirsimarin involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques. The process is optimized to maximize the yield of cirsimarin while maintaining its purity and bioactivity .
Chemical Reactions Analysis
Types of Reactions: Cirsimarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving cirsimarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving cirsimarin include its oxidized and reduced derivatives, which may exhibit enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Cirsimarin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, cirsimarin is studied for its antioxidant and anti-inflammatory properties . In biology, it is investigated for its role in inhibiting fat deposition and promoting lipolysis . In medicine, cirsimarin is explored for its potential in treating obesity, diabetes, and other metabolic disorders . Additionally, cirsimarin is used in the development of natural products and nutraceuticals .
Mechanism of Action
Cirsimarin exerts its effects through various molecular targets and pathways. It functions as an adenosine antagonist at the adenosine-A1 receptor, inhibiting the binding of adenosine and reducing its effects on heart rate and blood pressure . Cirsimarin also triggers lipid mobilization within adipose cells through the phosphorylation of adenosine 3’,5’-cyclic monophosphate-dependent protein kinase A and activation of lipolysis . These mechanisms contribute to its antilipogenic and anti-obesity effects .
Comparison with Similar Compounds
Cirsimarin is often compared with other flavonoids such as cirsimaritin and hispidulin. While all three compounds exhibit antioxidant and anti-inflammatory properties, cirsimarin is unique in its potent antilipogenic activity . Cirsimaritin and hispidulin also have distinct biological activities, such as hepatoprotection and anticancer effects . The structural differences between these compounds contribute to their unique properties and potential therapeutic applications .
List of Similar Compounds:- Cirsimaritin
- Hispidulin
- Acteoside
Cirsimarin stands out due to its strong antilipogenic activity and potential for treating obesity and metabolic disorders .
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJLKUBHXTIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)

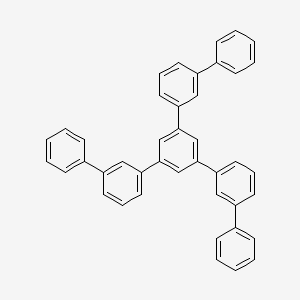
![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
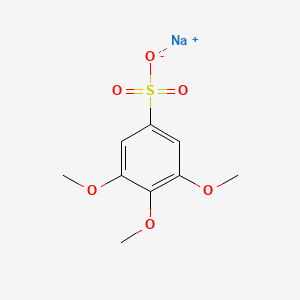

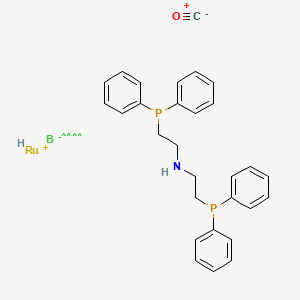
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
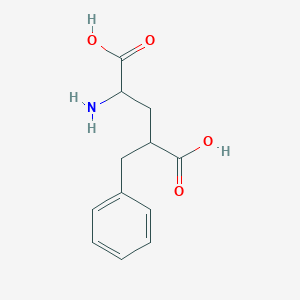
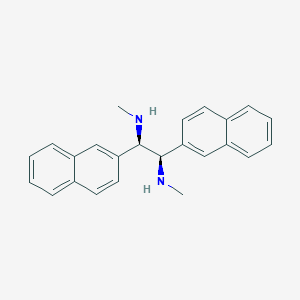
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
